5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
Overview
Description
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a methoxy group at the 5-position, a pyridin-4-ylmethyl group at the 2-position, and a dihydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 5-methoxyindene and 4-pyridinemethanol.
Friedel-Crafts Alkylation: The 5-methoxyindene undergoes Friedel-Crafts alkylation with 4-pyridinemethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate 5-methoxy-2-(pyridin-4-ylmethyl)indene.
Hydrogenation: The intermediate is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen gas to reduce the double bond in the indene ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the indenone core can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of advanced materials.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-inden-1-one
- 5-methoxy-2-(pyridin-2-ylmethyl)-2,3-dihydro-1H-inden-1-one
- 5-methoxy-2-(pyridin-4-ylmethyl)-1H-inden-1-one
Uniqueness
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 5-position and the pyridin-4-ylmethyl group at the 2-position contributes to its unique reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-2-3-15-12(10-14)9-13(16(15)18)8-11-4-6-17-7-5-11/h2-7,10,13H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUPXKYZDOQZHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(C2)CC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434982 | |
Record name | 5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154932-68-0 | |
Record name | 5-methoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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